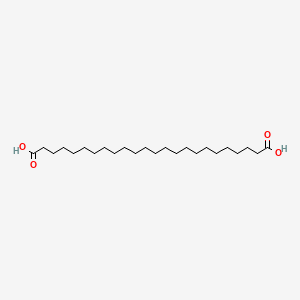

Tetracosanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetracosanedioic acid (C24H48O4), also known as adipic acid, is a dicarboxylic acid that is widely used in the manufacture of polymers, fibers, and plastics. It is a white crystalline solid with a molecular weight of 400.64 g/mol. It is soluble in water, alcohol, and ether. It is an important intermediate in the manufacture of nylon and polyurethanes, and is also used in the production of pharmaceuticals, food additives, and agricultural chemicals.

Aplicaciones Científicas De Investigación

1. Environmental Remediation

Tetracosane is a significant component in the biodegradation process of petroleum compounds in saline environments. Research by Dastgheib et al. (2011) highlighted a halotolerant Alcanivorax sp. strain Qtet3, which demonstrated the ability to degrade over 90% of tetracosane in 10 days. This strain has potential applications in the bioremediation of saline soils and wastes contaminated with crude oil or diesel fuel, due to its capability to thrive in varying NaCl concentrations.

2. Industrial Chemistry

In the field of industrial chemistry, tetracosane and its derivatives play a role in various chemical synthesis processes. For instance, the kinetics and mechanism of tetrahydrofuran synthesis from 1,4-butanediol via dehydration in high-temperature water were investigated by Hunter, Ehrenberger, & Savage (2006). This process is significant for industrial applications where tetrahydrofuran is a valuable solvent and chemical precursor.

3. Pharmaceutical and Biomedical Applications

The development and application of poly(ortho esters) for pain control and periodontal treatment, as discussed by Helle et al. (2002), indicate the relevance of tetracosane derivatives in biomedical research. These polymers can be used to deliver analgesic agents for post-surgical pain control or treat periodontal diseases.

4. Aerosol Science

Tetracosane is also significant in aerosol science. Swanson & Kittelson (2010) evaluated the effectiveness of thermal denuder and catalytic stripper methods for measuring solid particles in aerosols, using tetracosane as one of the test substances. This research is vital for understanding and measuring pollution, especially in relation to diesel exhaust particles.

5. Environmental Biotechnology

Lu et al. (2019) studied the effects of 1,9-decanediol, a biological nitrification inhibitor found in tetracosane derivatives, on soil nitrification and ammonia oxidizers. This research has implications for agricultural soil management and the mitigation of nitrogen losses.

Propiedades

IUPAC Name |

tetracosanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c25-23(26)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(27)28/h1-22H2,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGVRGZJILVMDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369158 |

Source

|

| Record name | Tetracosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracosanedioic acid | |

CAS RN |

2450-31-9 |

Source

|

| Record name | Tetracosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)

![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)

![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)